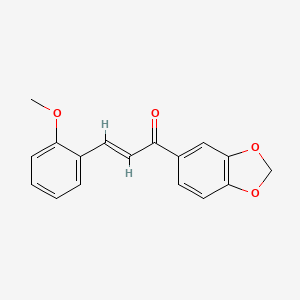
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one, also known as MDMA, is a synthetic psychoactive drug that has gained popularity in recent years. It is commonly known as ecstasy or Molly and is often used recreationally for its euphoric and empathetic effects. However, MDMA also has potential therapeutic applications and has been the subject of scientific research in recent years.
Mecanismo De Acción
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one works by increasing the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This leads to feelings of euphoria, increased empathy, and decreased anxiety. This compound also affects the amygdala, a part of the brain that is involved in emotional processing.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and hyperthermia. It also increases the release of cortisol, a stress hormone, and can lead to oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments, including its ability to increase empathy and social behavior in animal models. However, its potential for abuse and neurotoxicity also make it a challenging substance to work with in a research setting.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one. One area of focus is on developing safer and more effective methods for this compound-assisted psychotherapy. Another area of research is on understanding the long-term effects of this compound use on the brain and body. Additionally, there is interest in developing new this compound-like compounds that have therapeutic potential without the potential for abuse and neurotoxicity associated with this compound.
In conclusion, this compound is a synthetic psychoactive drug that has potential therapeutic applications. It works by increasing the release of several neurotransmitters and affects the amygdala, leading to feelings of euphoria, increased empathy, and decreased anxiety. While this compound has several advantages for lab experiments, its potential for abuse and neurotoxicity make it a challenging substance to work with in a research setting. There are several future directions for research on this compound, including developing safer and more effective methods for this compound-assisted psychotherapy and understanding the long-term effects of this compound use on the brain and body.
Métodos De Síntesis
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one is synthesized from safrole, a natural compound found in the oils of certain plants. The synthesis process involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is often mixed with other substances for recreational use.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one has been the subject of scientific research for its potential therapeutic applications. Studies have shown that this compound-assisted psychotherapy can be effective in treating post-traumatic stress disorder (PTSD) and other mental health conditions. This compound has also been studied for its potential to treat anxiety and depression.
Propiedades
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-5-3-2-4-12(15)6-8-14(18)13-7-9-16-17(10-13)21-11-20-16/h2-10H,11H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPPIQFQOIOZAI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

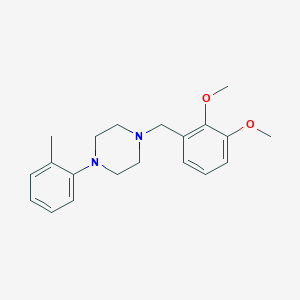
![N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5810807.png)
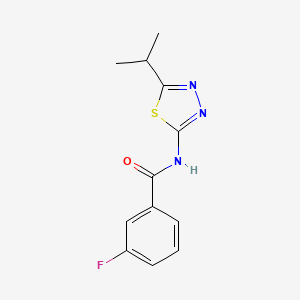
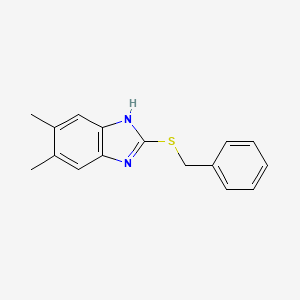
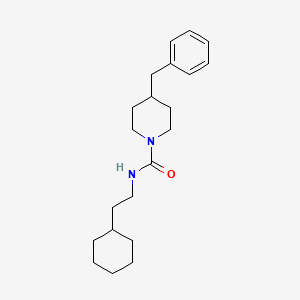
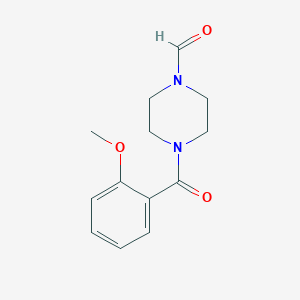
![2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5810857.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5810863.png)
![1-[(methoxy-NNO-azoxy)acetyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}hexahydropyrimidine](/img/structure/B5810868.png)
![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![N-(3-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5810914.png)
![2-(2-hydroxy-2-methylpropanoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5810925.png)